Myomycin
Description
Structure
2D Structure
Properties
CAS No. |
50926-58-4 |
|---|---|
Molecular Formula |
C27H51N9O14 |
Molecular Weight |
725.7 g/mol |
IUPAC Name |
[(1S,2R,3S,4R,5R,6S)-2,6-dicarbamoyloxy-3-[(2R,3S,4S,5S,6R)-4-(diaminomethylideneamino)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxycyclohexyl] 3-amino-6-(3,6-diaminohexanoylamino)hexanoate |
InChI |
InChI=1S/C27H51N9O14/c28-5-1-3-10(29)7-13(38)35-6-2-4-11(30)8-14(39)47-22-21(49-26(33)44)19(43)18(42)20(23(22)50-27(34)45)48-24-17(41)15(36-25(31)32)16(40)12(9-37)46-24/h10-12,15-24,37,40-43H,1-9,28-30H2,(H2,33,44)(H2,34,45)(H,35,38)(H4,31,32,36)/t10?,11?,12-,15+,16-,17+,18-,19-,20+,21+,22+,23-,24-/m1/s1 |
InChI Key |
FWIWJTXEUZDJRI-WVLIOWMCSA-N |
SMILES |
C(CC(CC(=O)NCCCC(CC(=O)OC1C(C(C(C(C1OC(=O)N)OC2C(C(C(C(O2)CO)O)N=C(N)N)O)O)O)OC(=O)N)N)N)CN |
Isomeric SMILES |
C(CC(CC(=O)NCCCC(CC(=O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)N=C(N)N)O)O)O)OC(=O)N)N)N)CN |
Canonical SMILES |
C(CC(CC(=O)NCCCC(CC(=O)OC1C(C(C(C(C1OC(=O)N)OC2C(C(C(C(O2)CO)O)N=C(N)N)O)O)O)OC(=O)N)N)N)CN |
Synonyms |
myomycin |
Origin of Product |
United States |
Microbial Production and Producer Organisms
Identification of Key Mitomycin-Producing Streptomyces Species
Three particular species of Streptomyces have been notably associated with the production of mitomycins. These include Streptomyces caespitosus, Streptomyces lavendulae, and Streptomyces verticillatus. Each of these species has been a subject of research to understand and optimize the biosynthesis of this important compound.
Streptomyces caespitosus
Streptomyces caespitosus is a well-known producer of Mitomycin C. nih.govsigmaaldrich.com Research into the fermentative production of mitomycins by this species has revealed that the composition of the culture medium significantly influences the yield of the antibiotic. For instance, the utilization of molasses and corn steep liquor has been shown to increase the production of mitomycin antibiotics. researchgate.net Further optimization of the fermentation medium through the addition of various salts and nutrients can also enhance the yield. researchgate.net
Streptomyces lavendulae
Streptomyces lavendulae is another significant producer of Mitomycin C. nih.govsigmaaldrich.com The complete biosynthetic gene cluster for Mitomycin C has been identified and characterized in S. lavendulae NRRL 2564, spanning approximately 55 kilobases and containing 47 genes. nih.govsigmaaldrich.com This detailed genetic understanding has opened avenues for targeted genetic manipulation to improve production.
Streptomyces verticillatus
Streptomyces verticillatus has been utilized in studies to elucidate the biosynthetic pathway of mitomycins. nih.govrsc.org Research involving this species has provided insights into the precursor molecules and enzymatic steps involved in the formation of the mitomycin core structure. One study reported a yield of 7 mg of a mixture of mitomycin A and B after four days of fermentation, highlighting its capacity for mitomycin production.
Strain Development for Enhanced Mitomycin Production
To meet the commercial demand for mitomycin, significant efforts have been invested in developing high-yielding strains of the producing organisms. These efforts primarily revolve around two key strategies: mutagenesis and selection, and targeted genetic manipulation.
Mutagenesis and Selection Strategies
Traditional strain improvement programs have successfully employed random mutagenesis followed by screening and selection to isolate overproducing mutants. This approach involves exposing the microbial population to mutagens, such as ultraviolet (UV) radiation or chemical agents, to induce random mutations in the genome. The surviving population is then screened for colonies that exhibit enhanced antibiotic production.
| Mutagenesis Strategy | Organism | Target Antibiotic | Reported Improvement |
| UV Mutagenesis of Protoplasts | Streptomyces geldanamycininus | Geldanamycin (B1684428) | 36% increase in yield (to 3742 µg/mL) nih.gov |
Genetic Manipulation for Increased Yield
With the advent of recombinant DNA technology and a deeper understanding of the genetic basis of antibiotic biosynthesis, targeted genetic manipulation has emerged as a powerful tool for strain improvement. This approach involves the precise modification of specific genes to enhance the production of the desired metabolite.
In the context of mitomycin production in S. lavendulae, the identification of the complete biosynthetic gene cluster has provided a roadmap for such targeted interventions. nih.govsigmaaldrich.com One key area of interest is the manipulation of regulatory genes that control the expression of the entire biosynthetic pathway. For instance, targeted manipulation of a putative pathway regulator in S. lavendulae has been reported to lead to a substantial, though unquantified, increase in Mitomycin C production. nih.govsigmaaldrich.com
While specific fold-increases for mitomycin production through these genetic manipulations are not always publicly detailed, the success of these strategies in enhancing the production of other complex antibiotics in Streptomyces is well-documented. For example, metabolic engineering of Streptomyces roseosporus for daptomycin (B549167) production, which involved a combination of strategies including the duplication of the engineered biosynthetic gene cluster, resulted in a 2.6-fold increase in titer, reaching 350.7 µg/mL. nih.gov
| Genetic Manipulation Strategy | Organism | Target Antibiotic | Reported Improvement |
| Duplication of engineered biosynthetic gene cluster | Streptomyces roseosporus | Daptomycin | 2.6-fold increase in titer (to 350.7 µg/mL) nih.gov |
Biosynthesis of Mitomycin
Precursor Incorporation and Metabolic Pathways
The biosynthesis of the mitomycin core structure, the mitosane, is derived from the condensation and modification of several primary metabolites. Isotopic labeling studies have been instrumental in identifying these fundamental building blocks and tracing their incorporation into the final molecule.
A crucial precursor to the mitomycin framework is 3-amino-5-hydroxybenzoic acid (AHBA). nih.govsigmaaldrich.com This compound forms the C7N unit of the mitosane ring system. nih.gov The formation of AHBA itself is a significant metabolic pathway, often referred to as the aminoshikimate pathway, which is a variation of the shikimate pathway. sigmaaldrich.comnih.gov This pathway is responsible for producing the mC7N units found not only in mitomycins but also in other classes of antibiotics like ansamycins. nih.govnih.gov The efficient and specific incorporation of AHBA into the methylbenzoquinone nucleus of the mitomycins has been experimentally confirmed. rsc.org
D-glucosamine has been identified as another fundamental building block in mitomycin biosynthesis. sigmaaldrich.comnih.gov Isotopic labeling experiments have demonstrated that D-glucosamine is a direct precursor, with its carbon skeleton being incorporated into the mitosane core. nih.gov Specifically, it has been shown that D-glucosamine can provide the nitrogen atom for the distinctive aziridine (B145994) ring of mitomycin. nih.govrsc.org Studies have shown that D-[6-14C]glucosamine is exclusively incorporated into the C10 position of mitomycin C. nih.gov While other hexosamines like galactosamine and mannosamine (B8667444) can also be incorporated, D-glucosamine is the most efficiently utilized precursor. nih.govrsc.org
The various methyl groups present on the mitomycin structure are derived from the amino acid L-methionine. sigmaaldrich.com Through the action of methyltransferases, the methyl group of S-adenosylmethionine (SAM), the activated form of methionine, is transferred to the mitosane core. nih.govmdpi.com Early studies using methionine labeled with carbon-14 (B1195169) demonstrated that the radioactivity was incorporated into the mitomycin molecule. nih.gov Specifically, the methoxy (B1213986) groups at positions 7 and 9a of mitomycin A are derived from the methyl group of L-methionine. nih.gov The essential role of this methylation is highlighted by the fact that inhibitors of biological methylation, such as ethionine, markedly inhibit mitomycin biosynthesis. nih.gov
The carbamoyl (B1232498) group at position C10 of the mitosane ring is furnished by carbamoyl phosphate (B84403). sigmaaldrich.com Carbamoyl phosphate is a key metabolic intermediate involved in both the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. wikipedia.org In the context of mitomycin biosynthesis, it provides the C=O and NH2 moieties of the carbamate (B1207046) side chain. nih.gov Isotopic labeling studies using [guanido-¹⁴C]-L-arginine have shown that the radioactivity is incorporated into this carbamoyl group, indicating that L-arginine metabolism is a source for the carbamoyl phosphate precursor. nih.gov L-citrulline has also been identified as a precursor in mitomycin biosynthesis. nih.gov
Elucidation of Biosynthetic Gene Clusters (BGCs)
The enzymatic machinery responsible for constructing the mitomycin molecule is encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). The identification and characterization of this cluster have provided significant insights into the molecular basis of mitomycin production.
In the mitomycin-producing organism Streptomyces lavendulae, the biosynthetic genes are organized into a large cluster referred to as the mit gene cluster. sigmaaldrich.comnih.gov This cluster spans approximately 55 kilobases of DNA and contains 47 genes that govern the entire biosynthetic process. sigmaaldrich.comnih.gov The functions of these genes include the synthesis of precursors, assembly of the mitosane ring, and subsequent chemical modifications or functionalizations. google.com
Genetic disruption experiments have been crucial in assigning functions to individual genes within the cluster. nih.gov For instance, the disruption of specific genes has been shown to abolish or alter mitomycin production, confirming their role in the biosynthetic pathway. nih.govgoogle.com The cluster contains genes encoding enzymes for the AHBA pathway, as well as those involved in mitosane nucleus formation and tailoring steps such as methylation, hydroxylation, and carbamoylation. sigmaaldrich.comnih.gov The cluster also includes genes responsible for self-resistance, encoding a putative translocase that exports the toxic antibiotic out of the cell, and regulatory genes that control the expression of the biosynthetic genes. sigmaaldrich.comnih.gov
| Precursor | Contribution to Mitomycin Structure |
| 3-Amino-5-hydroxybenzoic Acid (AHBA) | Forms the C7N unit of the benzoquinone ring. |
| D-Glucosamine | Provides the C6 backbone and the aziridine nitrogen. |
| L-Methionine | Donates methyl groups for the O-methylations at C7 and C9a. |
| Carbamoyl Phosphate | Source of the carbamoyl group at C10. |
| Gene/Protein | Proposed Function in Mitomycin Biosynthesis | Organism |
| mitA | AHBA synthase | Streptomyces lavendulae |
| mit Cluster Genes | Assembly of the mitosane nucleus, tailoring reactions (methylation, hydroxylation, carbamoylation), regulation, and export. | Streptomyces lavendulae |
Functional Genomics and Gene Annotation within BGCs
The biosynthesis of mitomycin is governed by a large and complex biosynthetic gene cluster (BGC). In the producing organism, Streptomyces lavendulae NRRL 2564, this cluster spans approximately 55 kilobases and contains 47 distinct genes that orchestrate the assembly of the mitosane core and its subsequent modifications. nih.gov Functional genomics, primarily through targeted gene disruption and subsequent metabolite analysis, has been instrumental in assigning roles to many of these genes. nih.gov
Initial annotation of the BGC identified genes responsible for the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) precursor, formation and functionalization of the mitosane nucleus, cellular self-protection, and regulation. nih.gov Gene knockout studies have confirmed the essentiality of numerous genes; for instance, disruption of 14 out of 22 targeted genes resulted in either a complete loss of mitomycin production or overexpression. nih.gov This approach not only validates the boundaries of the cluster but also helps to delineate the specific functions of individual open reading frames (ORFs). For example, genes such as mitE, mmcB, mitB, and mitF were identified as essential functional genes through gene disruption and complementation experiments. mdpi.comnih.gov The cluster also contains genes encoding for transport and resistance, such as a putative MC translocase, which represents a novel drug-binding and export system conferring self-protection to S. lavendulae. nih.govnih.gov
| Gene | Annotated Function | Reference |
|---|---|---|
| mitA | 3-amino-5-hydroxybenzoic acid (AHBA) synthase | researchgate.netnih.gov |
| mitB | Glycosyltransferase | researchgate.netnih.gov |
| mmcB | Acyl Carrier Protein (ACP) | mdpi.comnih.gov |
| mitE | Acyl-ACP Synthetase / CoA Ligase | mdpi.comnih.gov |
| mitF | Reductase | mdpi.comnih.gov |
| mitM | Aziridine N-methyltransferase | acs.org |
| mrd | Drug-binding protein for resistance | nih.govnih.gov |
| mct | Drug transport protein | nih.gov |
Enzymology of Mitomycin Biosynthesis
AHBA Synthases (e.g., MitA)
The biosynthesis of the mitosane core is initiated with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a key precursor common to other anticancer antibiotics like rifamycin (B1679328). wikipedia.orgnih.gov The final step in AHBA synthesis, the aromatization of an amino-dehydroshikimate intermediate, is catalyzed by AHBA synthase. wikipedia.org In S. lavendulae, this enzyme is encoded by the mitA gene. nih.gov The MitA protein consists of 388 amino acids and shows high sequence identity (71%) to the rifamycin AHBA synthase (RifK) from Amycolatopsis mediterranei. nih.gov
The essential role of MitA in mitomycin production has been unequivocally demonstrated through genetic experiments. nih.gov Both gene disruption and site-directed mutagenesis of the chromosomal mitA gene resulted in the complete blockage of mitomycin C synthesis. researchgate.netnih.gov The function of MitA was further confirmed by chemical complementation; feeding exogenous AHBA to a mutant strain with an inactive MitA restored antibiotic production. nih.gov As a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme, MitA is crucial for providing the aromatic starter unit required for the assembly of the mitomycin framework. nih.gov
Glycosyltransferases (e.g., MitB)
Following the synthesis of AHBA, a key step in forming the mitosane core is its condensation with a D-glucosamine derivative. researchgate.netnih.gov This critical C-C and C-N bond formation is mediated by the enzyme MitB, which is encoded by a gene located immediately downstream of mitA in the BGC. nih.gov Like mitA, the disruption of mitB leads to the complete abrogation of mitomycin synthesis, highlighting its essential role. nih.gov
MitB is annotated as a glycosyltransferase based on sequence homology. nih.govnih.gov It was initially proposed to catalyze the direct coupling of AHBA and an activated sugar residue. researchgate.net However, recent biochemical studies have revealed a more complex mechanism. It has been demonstrated that MitB acts on an AHBA intermediate that is tethered to an acyl carrier protein (MmcB). nih.govacs.orgduke.edu Specifically, MitB catalyzes the transfer of an N-acetylglucosamine (GlcNAc) moiety from the donor substrate UDP-GlcNAc to the MmcB-bound AHBA. nih.govduke.edu This finding suggests that the early steps of mitosane assembly occur on an ACP "scaffold," a mechanism that prevents the diffusion of reactive intermediates. nih.gov
Acyl Carrier Protein (ACP)-Dependent Modifications (e.g., MmcB)
Recent research has established that the early stages of mitomycin biosynthesis are dependent on an acyl carrier protein (ACP), MmcB. nih.govacs.org This mechanism involves the loading of the AHBA starter unit onto MmcB, which then acts as a platform for subsequent enzymatic modifications. The process is initiated by MitE, an acyl-ACP synthetase, which first activates AHBA with Coenzyme A and then loads it onto the phosphopantetheine arm of MmcB. mdpi.comnih.govnih.gov Site-directed mutagenesis has identified serine-43 as the active site in MmcB for this linkage. mdpi.com
Once AHBA is tethered to MmcB, it becomes a substrate for downstream tailoring enzymes. The glycosyltransferase MitB and the reductase MitF have been shown to be MmcB-dependent. mdpi.comnih.gov Protein-protein interaction studies, including pull-down assays and surface plasmon resonance (SPR), have confirmed direct and stable binding between MmcB and both MitB and MitF. mdpi.comnih.gov This ACP-dependent strategy ensures the efficient delivery and processing of biosynthetic intermediates during the assembly of the mitosane skeleton. mdpi.com
| Protein 1 | Interacting Partner | Interaction Evidence | Reference |
|---|---|---|---|
| MmcB (ACP) | MitB (Glycosyltransferase) | Pull-down assay, Surface Plasmon Resonance (SPR) | mdpi.comnih.gov |
| MmcB (ACP) | MitF (Reductase) | Pull-down assay, Surface Plasmon Resonance (SPR) | mdpi.comnih.gov |
Methyltransferases (e.g., MitN, MitM) and Postmitosane Modifications
The later stages of mitomycin biosynthesis involve a series of tailoring reactions that modify the fully formed mitosane core. These modifications, which include methylations, are critical for the biological activity of the final products. The methyl groups found on the mitomycin structure are derived from S-adenosyl methionine (SAM). acs.org The BGC contains genes for several putative methyltransferases, including mitM. acs.org
Functional characterization of MitM revealed it to be an aziridine N-methyltransferase. acs.org A mitM deletion mutant of S. lavendulae ceased to produce mitomycin C and instead accumulated novel intermediates, demonstrating that MitM is involved in a late-stage methylation step. acs.org In vitro assays showed that MitM specifically methylates the aziridine nitrogen of precursors that possess a C7-methoxy group, such as mitomycin A, but does not act on compounds with a C7-amino group, like mitomycin C itself. acs.org This substrate specificity provides critical insight into the precise sequence of postmitosane modifications, suggesting that C7 amination likely occurs after the MitM-catalyzed N-methylation step in the biosynthetic pathway. acs.org
Other Key Enzymes and Proposed Catalytic Mechanisms
Beyond the core enzymes discussed, the mitomycin BGC encodes a variety of other catalysts essential for constructing the unique mitosane scaffold.
MitE : This enzyme functions as a CoA ligase or acyl-ACP synthetase. mdpi.comnih.gov It is responsible for the initial activation of the AHBA starter unit and its subsequent loading onto the acyl carrier protein MmcB, thereby committing it to the biosynthetic pathway. mdpi.comnih.gov
MitF and MitH : These are proposed reductases. mdpi.com Biochemical evidence shows that MitF is an MmcB-dependent tailoring enzyme, suggesting it acts on an ACP-tethered intermediate during the assembly of the mitosane core. mdpi.comnih.gov
MitC : This enzyme is annotated as a deacetylase. nih.gov It is hypothesized to be involved in the removal of an acetyl group from the glucosamine (B1671600) moiety at an early stage of the pathway, likely after the initial condensation reaction catalyzed by MitB. nih.gov
Radical SAM enzymes (e.g., MitD) : The formation of specific C-C bonds required to construct the fused ring system is proposed to be catalyzed by radical SAM enzymes like MitD. mdpi.com
The complete catalytic mechanisms and the precise order of many of these enzymatic steps are still under investigation, but the available genetic and biochemical data point to a highly coordinated, multi-enzyme assembly line process. nih.govmdpi.com
Regulatory Mechanisms of Biosynthetic Pathways
The biosynthesis of complex secondary metabolites like mitomycin is governed by intricate regulatory networks. These networks ensure that the production of the antibiotic is coordinated with the growth phase of the organism and in response to specific environmental or physiological signals. In Streptomyces, the genes responsible for producing a specific antibiotic are typically organized into a single, contiguous block of DNA known as a biosynthetic gene cluster (BGC). google.comresearchgate.net This clustering facilitates the coordinated expression of all the genes required for the pathway. google.com
The regulation of these BGCs is hierarchical. It involves global or pleiotropic regulators that respond to broad physiological signals and pathway-specific regulators that are situated within the gene cluster itself. researchgate.net These cluster-situated regulators often act as master switches, directly controlling the transcription of the biosynthetic genes within their cluster. researchgate.netmdpi.com
Transcriptional Regulation of Gene Expression
The expression of the mitomycin biosynthetic gene cluster is controlled at the transcriptional level. Within the 55-kilobase gene cluster in Streptomyces lavendulae, which comprises 47 genes, specific regulatory genes have been identified that modulate the transcription of the entire pathway. nih.gov The expression of these regulatory genes, and consequently the entire cluster, is often influenced by external signals and the internal metabolic state of the cell.
Pathway-Specific Regulators
A key feature of the regulation of mitomycin biosynthesis is the presence of pathway-specific regulatory genes located within the biosynthetic gene cluster. google.com These regulators are transcription factors that bind to specific DNA sequences in the promoter regions of other genes in the cluster, thereby controlling their expression. mdpi.com In the mitomycin C biosynthetic gene cluster of S. lavendulae, two such regulatory genes have been identified. nih.gov
The identification of these pathway-specific regulators provides valuable targets for genetic engineering efforts aimed at improving mitomycin titers for industrial production. nih.gov
Table of Identified Regulatory Genes in Mitomycin Biosynthesis
| Gene Name (example) | Putative Function | Effect of Manipulation | Reference |
| mmcW | Pathway-specific transcriptional regulator (repressor) | Disruption leads to a substantial increase in mitomycin production. | google.com |
| Unnamed Regulatory Gene 1 | Putative transcriptional regulator | Identified within the 47-gene cluster. | nih.gov |
| Unnamed Regulatory Gene 2 | Putative transcriptional regulator | Identified within the 47-gene cluster. | nih.gov |
Molecular and Cellular Mechanism of Action
Bioreductive Activation Mechanisms
The bioreductive activation of mitomycins, including Myomycin, is a key step that dictates their biological potency. This process involves the enzymatic or chemical reduction of the quinone moiety present in the molecule.
Bioreductive activation is significantly influenced by the cellular redox environment. Under reducing conditions, particularly those prevalent in hypoxic (low oxygen) environments often found in solid tumors, mitomycins undergo reduction. pnas.org This reductive process can occur via one-electron or two-electron pathways. pnas.orgbeilstein-journals.org
The one-electron reduction of the quinone generates a semiquinone radical anion. pnas.orgtaylorandfrancis.com Under aerobic conditions, this semiquinone can rapidly react with molecular oxygen, regenerating the parent quinone and producing reactive oxygen species (ROS) such as superoxide (B77818) anions. pnas.orgimrpress.com This process, known as redox cycling, can lead to oxidative stress but may limit the formation of DNA-reactive species. pnas.orgpatsnap.com
Conversely, under hypoxic conditions, redox cycling is diminished, favoring further reduction of the semiquinone or direct two-electron reduction of the parent compound to form a hydroquinone (B1673460) intermediate. pnas.orgbeilstein-journals.orgpatsnap.com The hydroquinone is considered a key species responsible for the subsequent DNA alkylation and cross-linking. pnas.orgimrpress.com
Several cellular enzymes are capable of catalyzing the bioreduction of mitomycins. Key among these are NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-Diaphorase, and NADPH-cytochrome P450 reductase. pnas.orgaacrjournals.orgnii.ac.jpnih.govaacrjournals.org
NQO1 is a cytosolic enzyme that primarily catalyzes a two-electron reduction of quinones, directly forming the hydroquinone intermediate, which is less prone to redox cycling under aerobic conditions compared to the semiquinone. pnas.orgresearchgate.net Studies on Mitomycin C have shown that high levels of NQO1 can correlate with increased sensitivity to the drug, particularly under aerobic conditions. aacrjournals.orgnii.ac.jpaacrjournals.org
NADPH-cytochrome P450 reductase is a microsomal enzyme that typically mediates a one-electron reduction, leading to the formation of the semiquinone radical anion. pnas.orgpatsnap.comaacrjournals.orgnih.gov While both enzymes contribute to mitomycin activation, their relative importance can depend on oxygen availability and cellular enzyme expression levels. pnas.orgaacrjournals.orgnii.ac.jp Other enzymes such as NADH-cytochrome b5 reductase, xanthine (B1682287) oxidase, and neuronal nitric oxide synthase have also been implicated in the reductive activation of Mitomycin C. pnas.orgresearchgate.net
The enzymatic reduction of this compound's quinone moiety leads to the formation of two primary reactive intermediates: the semiquinone radical anion and the hydroquinone. pnas.orgtaylorandfrancis.comimrpress.com
The semiquinone radical anion is a one-electron reduction product. pnas.orgtaylorandfrancis.com As discussed, its fate is highly dependent on oxygen concentration, undergoing redox cycling in the presence of oxygen or further reduction under hypoxic conditions. pnas.orgimrpress.compatsnap.com
The hydroquinone is the product of a two-electron reduction. pnas.orgtaylorandfrancis.com This intermediate is significantly more stable in the presence of oxygen compared to the semiquinone and is considered the principal species that undergoes subsequent molecular rearrangements leading to the reactive electrophiles responsible for DNA alkylation. pnas.orgimrpress.comresearchgate.net
Data regarding the reductive potentials and enzymatic reduction rates of various mitomycin antibiotics, though primarily characterized for compounds like Mitomycin C, illustrate the variability in how readily these compounds are activated. nih.gov
| Mitomycin Antibiotic | One-Electron Reductive Potential (V vs SCE) | Reduced by Xanthine Oxidase | Reduced by NADPH-Cytochrome P450 Reductase |
| N7-acetylmitomycin C | -0.55 | Yes | Yes |
| Mitomycin A | -0.61 | Yes | Yes |
| N7-(p-hydroxyphenyl)mitomycin C | -0.75 | Yes | Yes |
| N7-(dimethylamino-methylene)mitomycin C | -0.79 | Yes | Yes |
| N7-(2-(4-nitrophenyldithio)-ethyl)-mitomycin C | -0.81 | Yes | Yes |
| Mitomycin C | -0.81 | Yes | Yes |
| Porfiromycin (B1679050) | -0.89 | Yes | Yes |
Note: Data primarily derived from studies on clinically relevant mitomycin antibiotics, including Mitomycin C. nih.gov
DNA Alkylation and Cross-Linking
Following bioreductive activation, the reactive intermediates derived from this compound, particularly the hydroquinone, undergo further transformations that generate electrophilic species capable of reacting with nucleophilic centers in DNA.
The activated forms of mitomycins react covalently with DNA bases, forming DNA adducts. These can be broadly classified into monoadducts and interstrand cross-links (ICLs). patsnap.comacs.orgspandidos-publications.comnih.gov
Monoadducts involve the attachment of a single activated drug molecule to one base on one DNA strand. acs.orgspandidos-publications.com ICLs, considered the most cytotoxic lesions, involve the covalent linkage of a single drug molecule to bases on opposing DNA strands, effectively cross-linking the double helix. acs.orgspandidos-publications.comnih.gov Intrastrand cross-links, where the drug links two bases on the same strand, can also form. spandidos-publications.comnih.gov
Studies on Mitomycin C have identified several major DNA adducts, including different isomers of monoadducts and ICLs. nih.govacs.org The formation of these adducts is central to the mechanism by which this compound and other mitomycins inhibit DNA replication and transcription, ultimately leading to cell death. taylorandfrancis.compatsnap.com
Mitomycins exhibit a degree of sequence specificity in their DNA alkylation. The primary site of alkylation is the N2 position of guanine (B1146940) residues in the minor groove of DNA. patsnap.comresearchgate.netmdpi.comcapes.gov.br
A notable sequence preference for interstrand cross-link formation by Mitomycin C has been observed at CpG sequences. patsnap.comacs.orgoup.comnih.govaacrjournals.org This specificity is thought to be influenced by the ability of the activated drug to position itself within the minor groove and react with the N2 amino groups of guanines on opposing strands within this sequence context. capes.gov.brnih.gov While CpG sites are preferred for ICLs, monoadducts can form at other guanine-containing sequences. acs.orgepa.gov
Molecular Interactions with DNA (e.g., DNA minor groove binding)
This compound, similar to other compounds in the mitomycin family, is understood to interact with DNA, primarily through alkylation and cross-linking drugbank.comnih.govtaylorandfrancis.com. This interaction is considered a major contributor to its biological effects yale.edu. Studies suggest that activated forms of this compound can form cross-links within the DNA structure, specifically favoring certain sequences nih.gov. The binding of this compound adducts has been indicated to occur within the minor groove of B-DNA, without causing significant distortion to the DNA molecule's structure yale.edu. This minor groove binding preference has been explored through studies involving this compound derivatives linked to known minor groove binding agents nih.govresearchgate.net. These investigations suggest that while this compound itself interacts with the minor groove, linking it to other minor groove binders can influence its DNA binding and cross-linking efficiency nih.govresearchgate.net. The formation of both inter- and intra-strand DNA cross-links at specific sequences, such as 5′-CG-3′ steps, is a characteristic feature of the mitomycin family's interaction with DNA nih.govresearchgate.net.
Interactions with Other Cellular Macromolecules
RNA Synthesis Inhibition at High Concentrations
At elevated concentrations, this compound has been observed to suppress cellular RNA synthesis drugbank.comtaylorandfrancis.commedscape.combiocompare.com. This inhibition of RNA synthesis, alongside its primary effect on DNA, can further disrupt cellular processes that rely on the accurate transcription of genetic information.
Protein Alkylation and Enzyme Inactivation
This compound, upon bioreductive activation, can act as an alkylating agent, capable of reacting with cellular nucleophiles, including proteins washington.edunih.govmdpi.com. This alkylation can lead to the inactivation of enzymes mdpi.comresearchgate.net. For instance, research has indicated that this compound can inhibit enzymes such as thioredoxin reductase (TrxR) through a mechanism-based inactivation process washington.edunih.govmdpi.com. This inactivation involves the reduction of this compound and subsequent alkylation of specific amino acid residues within the enzyme's active site washington.edunih.govmdpi.com. The inhibition of such enzymes can have significant downstream effects on cellular redox balance and other critical functions. The decreased activity of certain enzymes upon this compound administration is likely due to its inhibitory effect on protein synthesis by affecting DNA and RNA formation researchgate.net.
Resistance to this compound: A Review of Current Knowledge
Initial research indicates a significant discrepancy between the specified compound, this compound, and the detailed resistance mechanisms outlined in the query (e.g., MRD/MCRA, Mct Translocase, mrd, mcrA). Extensive searches of scientific literature reveal that these specific self-resistance systems are characteristic of the producer of a different antibiotic, Mitomycin C (Streptomyces lavendulae).
This compound is a distinct aminoglycoside antibiotic, and its mode of action is reported to be similar to streptomycin (B1217042). However, the resistance mechanisms involving drug-binding proteins like MRD, efflux systems such as the Mct translocase, and enzymatic detoxification by proteins with hydroquinone oxidase activity (like MCRA) are all well-documented self-resistance strategies against Mitomycin C.
There is no scientific literature available that links this compound to the MRD/MCRA resistance proteins, the Mct translocase efflux system, or the corresponding resistance genes (mrd and mcrA). Therefore, it is not possible to provide an article on this compound that adheres to the provided outline, as the molecular determinants and genetic basis of resistance described are not associated with this compound.
Resistance Mechanisms and Molecular Determinants
Acquired and Intrinsic Resistance Studies (non-clinical focus)
Studies into the resistance mechanisms of myomycin, an unusual pseudodisaccharide antibiotic, have revealed significant parallels with the well-characterized aminoglycoside, streptomycin (B1217042). The structural and functional similarities between these two compounds mean that resistance pathways observed for streptomycin are highly relevant to understanding this compound resistance.
Mechanisms of Decreased Permeability and Target Modification
Resistance to this compound, much like streptomycin, can arise from alterations in the bacterial cell's ability to uptake the antibiotic and from modifications to the antibiotic's target site, the ribosome.
Decreased Permeability: A primary mechanism for bacterial resistance to aminoglycosides, including by inference this compound, involves reducing the accumulation of the drug within the cell. This is often achieved through decreased permeability of the bacterial cell membrane. For instance, in Pseudomonas aeruginosa, low-level resistance to streptomycin has been attributed to reduced permeability, which diminishes the uptake of the antibiotic. asm.org Similarly, in Mycobacterium tuberculosis, a permeability barrier has been suggested as a contributor to low-level streptomycin resistance. nih.gov These findings suggest that a similar mechanism of decreased permeability could contribute to this compound resistance, effectively lowering the intracellular concentration of the antibiotic and thereby reducing its efficacy. In some bacteria, this can be achieved by modifying the lipid composition of the cell wall, making it more difficult for the antibiotic to penetrate. youtube.com
Target Modification: The primary target for this compound is the bacterial ribosome, where it inhibits protein synthesis. Resistance can emerge through modifications of the ribosomal RNA (rRNA) or ribosomal proteins (r-proteins). Spontaneous this compound-resistant mutants of Escherichia coli have been shown to be essentially indistinguishable from streptomycin-resistant mutants at the rRNA and r-protein level. This strongly indicates that target site modification is a key mechanism of this compound resistance.
In streptomycin resistance, mutations in the rpsL gene, which encodes the ribosomal protein S12, are a common cause of high-level resistance. nih.gov Additionally, mutations in the 16S rRNA can also confer resistance. nih.gov Methylation of specific nucleotides within the rRNA, a mechanism observed for resistance to many ribosome-targeting antibiotics, can also sterically hinder antibiotic binding. researchgate.netnih.govmsu.ru Given the parallels between this compound and streptomycin, it is highly probable that similar mutations and modifications in the ribosomal components are responsible for this compound resistance.
Table 1: Mechanisms of this compound Resistance via Decreased Permeability and Target Modification
| Resistance Mechanism | Description | Implicated Genes/Components | Organism Examples (from Streptomycin Studies) |
|---|---|---|---|
| Decreased Permeability | Reduced uptake of the antibiotic across the bacterial cell membrane, leading to lower intracellular concentrations. | Cell membrane transport proteins, lipid composition of the cell wall. | Pseudomonas aeruginosa asm.org, Mycobacterium tuberculosis nih.gov |
| Target Modification | Alterations in the structure of the ribosome, the binding site of this compound, which prevent effective binding of the antibiotic. | rpsL gene (encoding ribosomal protein S12), 16S rRNA. | Escherichia coli, Mycobacterium tuberculosis nih.gov |
Laboratory Evolution Studies of Resistance
Laboratory evolution experiments provide a powerful tool for studying the emergence and progression of antibiotic resistance. While specific laboratory evolution studies focusing exclusively on this compound are not extensively documented, the wealth of research on streptomycin offers valuable insights into the likely evolutionary pathways of this compound resistance.
In such experiments, bacterial populations, like Escherichia coli, are exposed to gradually increasing concentrations of an antibiotic. nih.gov These studies have shown that resistance can evolve through a series of mutations. Initially, low-level resistance may emerge, which is then followed by the selection of mutations that confer higher levels of resistance. This stepwise evolution of resistance has been observed in the laboratory for various antibiotics, including streptomycin. supdigital.orgyoutube.com
A study on the evolution of streptomycin resistance in E. coli using a chemostat method, where the antibiotic concentration was constantly increasing, found that resistant mutants remained at a low frequency for an extended period before rapidly increasing in numbers once the antibiotic concentration surpassed the minimum inhibitory concentration (MIC). nih.gov The resulting resistant mutants exhibited MICs far exceeding the antibiotic levels they were exposed to. nih.gov This demonstrates the potential for rapid selection and amplification of high-level resistance under continuous antibiotic pressure.
These laboratory evolution studies highlight the adaptability of bacteria and suggest that under selective pressure from this compound, a similar evolutionary trajectory of resistance, characterized by the accumulation of mutations leading to progressively higher resistance levels, would likely be observed.
Table 2: Findings from Laboratory Evolution Studies of Streptomycin Resistance
| Study Focus | Key Findings | Experimental Model |
|---|---|---|
| Evolution of Resistance in a Chemostat | Resistant mutants emerged and dominated the population at antibiotic concentrations above the MIC, achieving high levels of resistance. nih.gov | Escherichia coli exposed to continuously increasing streptomycin concentrations. nih.gov |
| Mega-Plate Petri Dish Evolution | Bacteria evolved resistance in a stepwise manner, with successive mutations allowing them to survive in increasingly higher antibiotic concentrations. supdigital.orgyoutube.com | E. coli grown on a large petri dish with spatially varying concentrations of antibiotics. supdigital.orgyoutube.com |
Role of Compensatory Mechanisms and Metabolic Adaptations
The acquisition of antibiotic resistance often comes at a metabolic cost to the bacterium, potentially leading to reduced fitness in the absence of the antibiotic. nih.govnih.gov However, bacteria can evolve compensatory mutations and undergo metabolic adaptations to mitigate these fitness costs, thereby stabilizing the resistant phenotype in a population.
While direct studies on compensatory mechanisms for this compound resistance are limited, research on streptomycin resistance provides a relevant framework. For bacteria that have acquired streptomycin resistance through mutations in ribosomal proteins, these alterations can sometimes impair the efficiency of protein synthesis. To counteract this, bacteria can acquire secondary mutations in other genes that restore ribosomal function without sacrificing resistance. nih.gov
Metabolic adaptations also play a crucial role. The initial exposure to an antibiotic can impose a metabolic burden on the bacterial cell. nih.gov Over time, through continued exposure, bacteria can adapt their metabolic pathways to compensate for the costs associated with resistance. For example, a study on amoxicillin (B794) resistance in E. coli showed that while initial resistance incurred a metabolic cost, this cost decreased after several cycles of growth in the presence of the antibiotic, indicating complex metabolic adaptations. nih.gov These adaptations can involve rerouting metabolic pathways or altering gene expression to optimize growth in the presence of the antibiotic.
Given the functional similarities between this compound and streptomycin, it is plausible that this compound-resistant bacteria would also employ compensatory mutations and metabolic reprogramming to alleviate any fitness costs associated with resistance, ensuring the persistence of the resistant trait within a bacterial population.
Table 3: Compensatory Mechanisms and Metabolic Adaptations in Antibiotic Resistance
| Adaptation Type | Description | Example from Antibiotic Resistance Studies |
|---|---|---|
| Compensatory Mutations | Secondary mutations that alleviate the fitness cost of a primary resistance mutation without affecting the resistance phenotype. | Second-site mutations that restore the function of a ribosome altered by a primary streptomycin resistance mutation. nih.gov |
| Metabolic Adaptations | Changes in cellular metabolism to reduce the physiological burden of antibiotic resistance. | Decreased metabolic cost of amoxicillin resistance in E. coli after prolonged exposure to the antibiotic. nih.gov |
Structural Elucidation Methodologies of Mitomycin and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. core.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk
1D NMR (¹H, ¹³C) for Structural Confirmation
One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental in the initial stages of structural elucidation. core.ac.ukunl.edu These spectra provide information on the types of hydrogen and carbon atoms present, their chemical shifts (indicating their electronic environment), and their multiplicity (due to coupling with neighboring nuclei). core.ac.ukunl.edu For Mitomycin C, ¹H and ¹³C NMR spectra have been recorded and analyzed to confirm its planar structure. scirp.orgscirp.org Chemical shifts and coupling constants obtained from these spectra are used to assign specific signals to corresponding atoms in the molecule. unl.eduscirp.orgscirp.org For instance, the ¹H NMR spectrum of Mitomycin C in DMSO-d₆ shows distinct signals for various protons, including those on the methyl, aziridine (B145994), carbamate (B1207046), and quinone moieties, with their chemical shifts and multiplicities providing clues about their positions and neighbors. scirp.org Similarly, the ¹³C NMR spectrum provides chemical shifts for all carbon atoms, aiding in the confirmation of the carbon skeleton. scirp.orgscirp.org
2D NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques provide more comprehensive information about the connectivity and spatial relationships between nuclei, which is essential for complete structure determination and stereochemical assignments. core.ac.ukcreative-biostructure.com
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other through bonds, typically up to three bonds away. core.ac.ukcreative-biostructure.com This helps establish proton-proton connectivity networks within the molecule. creative-biostructure.com Analysis of COSY spectra for Mitomycin C allows the tracing of coupled proton systems, confirming the connectivity of adjacent or near-adjacent hydrogen atoms. scirp.orgscirp.orgcreative-biostructure.com
HSQC (Heteronuclear Single Quantum Correlation): HSQC experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly bonded (one-bond ¹H-¹³C correlations). core.ac.ukcreative-biostructure.com This is crucial for assigning proton signals to their attached carbon atoms and vice versa. creative-biostructure.com HSQC data for Mitomycin C enables the unambiguous assignment of CH, CH₂, and CH₃ groups. scirp.orgscirp.org
The combination of these 2D NMR techniques allows for a comprehensive assignment of NMR signals and provides detailed information about the connectivity and relative stereochemistry of Mitomycin and related compounds. core.ac.ukscirp.orgscirp.org
Long Range Selective Proton Decoupling (LSPD) Techniques
Long Range Selective Proton Decoupling (LSPD) is an NMR technique that can be used to identify long-range couplings between protons and carbons, similar to HMBC, but often providing more precise information about specific long-range interactions. researchgate.net While less commonly cited in recent studies compared to modern 2D NMR methods like HMBC, LSPD has historically been applied in the structural elucidation of complex natural products, including those related to Mitomycins. researchgate.netjst.go.jp This technique involves selectively decoupling a specific proton resonance and observing the effect on the carbon spectrum, revealing carbons that are coupled at longer ranges to the irradiated proton. researchgate.net Early structural studies of antitumor antibiotics related to Mitomycin A utilized detailed NMR experiments, including LSPD techniques, to elucidate their structures and connectivity. jst.go.jp
X-ray Crystallography
X-ray crystallography is a technique that provides a three-dimensional picture of a molecule by analyzing the diffraction pattern produced when X-rays pass through a crystal. scirp.org It is particularly powerful for determining the absolute configuration and precise conformation of molecules. scirp.orgscirp.org
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single crystal X-ray diffraction is considered the most definitive method for determining the absolute configuration and detailed conformation of a crystalline compound. scirp.orgscirp.org By analyzing the diffraction pattern of a single crystal of Mitomycin C, researchers have been able to determine the precise positions of all atoms in the molecule and establish its absolute stereochemistry. scirp.orgscirp.org This technique was particularly important in resolving long-standing disputes regarding the absolute configuration of Mitomycin C. scirp.orgscirp.org The crystal structure provides bond lengths, bond angles, and torsion angles, offering a detailed insight into the molecule's preferred conformation in the solid state. scirp.orgscirp.org For example, X-ray crystallography of Mitomycin C dihydrate has provided detailed structural parameters and confirmed its absolute configuration. scirp.orgscirp.org
Crystallographic Analysis of Mitomycin-Protein Complexes
Crystallographic analysis of Mitomycin in complex with proteins or DNA provides crucial insights into its mechanism of action, particularly how it interacts with biological targets. nih.govresearchgate.net Mitomycin exerts its cytotoxic effects by alkylating DNA, and understanding how it binds to and cross-links DNA is vital. mims.comnih.gov X-ray crystallography of Mitomycin-DNA complexes has revealed the specific sites of alkylation and the conformational changes induced in the DNA duplex upon binding. nih.govnih.gov These studies have shown that Mitomycin C can cross-link adjacent deoxyguanosines in the minor groove of DNA. nih.govnih.gov Crystallographic studies have also been performed on proteins involved in Mitomycin biosynthesis or resistance, sometimes in complex with Mitomycin or related molecules, to understand the structural basis of their interactions. nih.govresearchgate.netumich.edu For instance, crystal structures of enzymes involved in Mitomycin biosynthesis in complex with substrates or cofactors have shed light on the enzymatic mechanisms. nih.govumich.edu Similarly, crystallographic analysis of Mitomycin-binding proteins from producing organisms has provided insights into self-resistance mechanisms. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry has been a crucial tool in the structural elucidation of mitomycin and its metabolites, offering high sensitivity and the ability to determine molecular weights and fragmentation patterns currenta.denih.gov. Different ionization techniques coupled with MS have been employed to analyze both the parent compound and its transformation products.
Electron Impact (EI-MS)
Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that typically results in significant fragmentation of the analyte molecule. While this extensive fragmentation can provide valuable structural information through the analysis of fragment ions, it can also lead to the absence or low abundance of the molecular ion peak, making the determination of the molecular weight challenging for complex molecules like mitomycin. EI-MS is generally more suitable for volatile and thermally stable compounds currenta.de.
Chemical Ionization (CI-MS)
Chemical Ionization Mass Spectrometry (CI-MS) is considered a softer ionization technique compared to EI-MS. It typically produces less fragmentation and often yields a protonated molecular ion ([M+H]⁺) or adduct ions, which helps in determining the molecular weight of the analyte currenta.dewikipedia.org. CI-MS is particularly useful for compounds where the molecular ion is not observed or is weak in EI-MS. The extent of fragmentation in CI-MS can be controlled to some degree by selecting different reagent gases wikipedia.org. Direct probe chemical ionization has been investigated for metabolic studies on mitomycin C nih.gov.
Field Desorption (FD-MS) and Thermospray Ionization (TSI-MS)
Field Desorption Mass Spectrometry (FD-MS) and Thermospray Ionization Mass Spectrometry (TSI-MS) are also considered soft ionization techniques that were explored for the analysis of mitomycin C and its metabolites nih.gov. These techniques are beneficial for analyzing polar and relatively non-volatile compounds, which may be difficult to analyze by EI or CI. FD-MS typically produces abundant molecular ions or protonated molecules with minimal fragmentation. TSI-MS, often coupled with liquid chromatography, can ionize analytes directly from the liquid phase, making it suitable for the analysis of biological samples and metabolites nih.gov.
Tandem Mass Spectrometry (MS/MS) for Metabolite Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. This technique is particularly powerful for the structural elucidation of metabolites present in complex biological matrices nih.govspectroscopyonline.com. In MS/MS, a precursor ion (e.g., the molecular ion or a fragment ion of the metabolite) is selected in the first stage and then subjected to fragmentation (e.g., through collision-induced dissociation). The resulting fragment ions are then analyzed in the subsequent stage, providing detailed structural information about the precursor ion nih.gov.
LC-MS/MS, coupling liquid chromatography for separation with tandem mass spectrometry for detection and structural analysis, has been successfully applied to identify and characterize mitomycin C metabolites and DNA adducts in cell lines spectroscopyonline.comcapes.gov.brcapes.gov.br. This approach allows for the detection of low-abundance metabolites and provides characteristic fragmentation patterns that aid in proposing chemical structures spectroscopyonline.com. High-resolution MSⁿ spectra have been used to identify and confirm the proposed structures of degradation products spectroscopyonline.com.
Isotope Labeling and Precursor Feeding Studies
Isotope labeling and precursor feeding studies have been instrumental in understanding the biosynthesis of mitomycin and determining the origin of its structural components nih.govmdpi.comnih.gov. By feeding microbial cultures with precursors labeled with stable isotopes (such as ¹³C, ¹⁵N) or radioisotopes (such as ¹⁴C), researchers can track the incorporation of these labeled atoms into the final mitomycin molecule or its intermediates. Subsequent analysis, often by techniques like NMR spectroscopy or mass spectrometry, reveals the positions of the incorporated isotopes, providing insights into the biosynthetic pathway.
Studies have shown that 3-amino-5-hydroxybenzoic acid (AHBA) is a key precursor, forming the aromatic core of mitomycin mdpi.comnih.gov. Other precursors, such as D-glucosamine, methionine, and L-citrulline, contribute to other parts of the molecule, including the di-pyrrole moiety, O-methyl groups, and the carbamate group mdpi.comnih.gov. For example, feeding D-[6-¹⁴C]glucosamine to S. verticillatus showed exclusive incorporation of the radiolabel into the C10 position of mitomycin C nih.gov. Competition feeding experiments with L-[guanidino-¹⁴C]arginine and L-[ureido-¹⁴C]citrulline suggested L-citrulline as a more direct precursor to the carbamate carbon nih.gov. Isotopic labeling experiments have also provided evidence that glucosamine (B1671600) is utilized intact as a biosynthetic precursor nih.gov.
Chemical Degradation Approaches for Structural Insights
Chemical degradation methods have historically played a role in the structural elucidation of natural products, including mitomycin, by breaking down the molecule into smaller, more manageable fragments whose structures can be more easily determined clockss.org. By analyzing the structures of these degradation products, chemists can piece together information about the connectivity and arrangement of atoms in the original, more complex molecule.
Synthetic and Semi Synthetic Analogues: Structure Activity Relationship Sar Studies
Chemical Synthesis of Mitomycin Derivatives and Analogues
The chemical synthesis of mitomycins is a formidable challenge due to the molecule's dense and highly reactive functional groups, including an aziridine (B145994) ring, a carbamate (B1207046), and a bridged carbinolamine within a compact tetracyclic framework. nih.gov The inherent fragility of this arrangement has led to it being described as "the chemical equivalent of walking on egg shells." nih.govresearchgate.net Despite these difficulties, several total syntheses have been accomplished, paving the way for the creation of diverse analogues. researchgate.net
One of the landmark achievements in this field was the total synthesis by Kishi and colleagues, which addressed the molecule's sensitivity by introducing the critical aminal moiety at the end of the synthetic sequence. beilstein-journals.org This approach involved the transannular cyclization of an eight-membered benzazocenone ring to form the tetracyclic core. beilstein-journals.orgnih.gov Other notable strategies include an intramolecular Diels-Alder reaction involving a nitrosoaryl group, developed by Danishefsky's group. researchgate.net
The synthesis of derivatives often leverages naturally produced mitomycins as starting materials. For instance, Mitomycin A can be readily converted to Mitomycin C by treatment with ammonia. nih.govbeilstein-journals.org Similarly, porfiromycin (B1679050) is synthesized by the methylation of the aziridine nitrogen of Mitomycin C. nih.govbeilstein-journals.org More complex derivatives have been prepared through multi-step sequences. For example, a series of C-6-substituted methyl mitomycins were created via a Michael addition of alcohols or thiols to a 6-methylidenemitosane intermediate. nih.gov Another approach involved the Michael addition of 1,3-dicarbonyl compounds to a similar intermediate, followed by cyclization to create novel condensed-ring structures. nih.gov These synthetic efforts have been crucial for generating the wide array of compounds needed for detailed SAR studies.
Systematic Modification of Functional Groups (e.g., Quinone, Carbamate, Aziridine)
Systematic modification of the three key functional groups—the quinone, the carbamate, and the aziridine—has been central to understanding their roles in the mechanism of action of mitomycins.
Quinone Ring: The substituents on the quinone ring are critical for the bioreductive activation of the drug. Modifications at the C-7 position have been extensively studied. It has been shown that structural changes to the 7-amino group can be made while retaining anticancer and DNA alkylating activity. researchgate.net The natural mitomycins A and C differ only by the substituent at this position (methoxy vs. amino), a simple conversion that dramatically affects the molecule's properties. nih.govbeilstein-journals.org
Carbamate Group: The carbamate at the C-10 position plays a crucial role as a leaving group in the second DNA alkylation event, which leads to interstrand cross-linking. nih.gov Several analogues, such as Mitomycin G, H, and K, are natural derivatives that result from the elimination of this carbamate group. nih.govbeilstein-journals.org Synthetic analogues lacking the carbamate, such as decarbamoylmitomycin C (DMC), have been prepared to study the impact of this group on cytotoxicity and DNA binding. researchgate.netnih.gov
Aziridine Ring: The aziridine ring is the primary alkylating function of the molecule and is essential for its activity. researchgate.net Its role is initiated after the reduction of the quinone, which triggers the opening of the aziridine to form a reactive intermediate. nih.gov Modifications have included methylation of the aziridine nitrogen to produce compounds like porfiromycin from Mitomycin C. nih.govbeilstein-journals.org The synthesis of analogues often requires careful protection of the aziridine group, for which strategies like using an allyloxycarbonyl (Aloc) protecting group have been developed, as it can be removed under mild conditions without decomposing the sensitive molecule. nih.gov
Impact of Structural Changes on Molecular Interactions (e.g., DNA binding, enzyme activation)
The structural modifications of mitomycin analogues have a direct and measurable impact on their molecular interactions, particularly their activation by enzymes and subsequent binding to DNA. The antitumor activity of mitomycins is dependent on their bioreductive activation, which transforms the relatively inert prodrug into a potent DNA alkylating agent. researchgate.netnih.govnih.gov
A key factor influencing this activation is the quinone's reduction potential (E1/2). nih.gov Structure-activity relationship studies on a set of 30 mitomycin analogues revealed a significant correlation between antitumor activity, the quinone reduction potential, and lipophilicity (log P). nih.govdatapdf.com Generally, analogues that are more easily reduced (higher E1/2) and more lipophilic are the most potent in cell culture assays. nih.govdatapdf.com This is because the limiting factors for potency in these systems appear to be cellular uptake (related to log P) and the rate of bioreductive activation (related to E1/2). nih.gov
Once activated, the molecule undergoes a cascade of reactions, including the opening of the aziridine ring, leading to a monoalkylation of DNA, primarily at the N2 position of guanine (B1146940). nih.gov The subsequent loss of the C10-carbamate group generates a second electrophilic site, enabling the formation of a lethal interstrand cross-link (ICL) between guanine bases on opposite DNA strands. nih.govnih.gov This cross-linking effectively inhibits DNA replication and transcription. researchgate.netoup.com
Modifications that alter these steps significantly affect biological activity. For example, attaching DNA minor groove binding agents to the 7-amino group of Mitomycin C was found to decrease DNA cross-linking activity. nih.gov This was attributed to the rapid, irreversible decay of the activated mitomycin competing with the slower delivery of the drug to the target CpG sites in the DNA required for alkylation. nih.gov Similarly, the stereochemical configuration of the drug-DNA adduct, which can be influenced by modifications to the mitosane core, is a critical determinant of how cellular repair machinery processes the DNA damage. nih.gov
Exploration of Novel Pentacyclic Ring Systems
To explore new chemical space and potentially discover analogues with novel mechanisms or improved properties, researchers have synthesized mitomycin derivatives with unique, condensed pentacyclic ring systems. nih.gov These structures are typically built upon the existing tetracyclic mitosane framework.
One successful synthetic strategy involves using a 6-demethyl-6-methylenemitosane intermediate. nih.gov This reactive intermediate can undergo a Michael addition with 1,3-dicarbonyl compounds. A subsequent intramolecular cyclization reaction then forges the new, fifth ring onto the mitomycin core. This approach has been used to create a series of novel pentacyclic derivatives. nih.gov
Evaluation of these structurally unique compounds revealed that several maintained potent activity against HeLa S3 human tumor cells and sarcoma 180 solid tumors in mice, demonstrating that the mitomycin core can tolerate significant structural elaboration without losing its fundamental antitumor properties. nih.gov The development of such novel skeletons opens avenues for creating derivatives with altered DNA binding modes or different cellular uptake and distribution characteristics.
Chemoenzymatic Approaches for New Derivatives
Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, offers a powerful tool for creating novel mitomycin derivatives. This approach often leverages enzymes from the mitomycin biosynthetic pathway.
Functional analysis of the enzymes involved in mitomycin biosynthesis has identified specific methyltransferases responsible for modifying the core structure. researchgate.net For example, the enzyme MitN has been identified as an aziridine N-methyltransferase. In laboratory reactions, purified MitN can convert 9-epi-mitomycin C into mitomycin E and can also transform mitomycin A into mitomycin F. researchgate.net
Advanced Research Methodologies and Biotechnological Applications Non Clinical
Metabolic Engineering for Optimized Production
Metabolic engineering approaches have been applied to enhance the production of natural products like Myomycin in their native or heterologous hosts. This involves modifying metabolic pathways to increase the availability of precursors, optimize enzyme activity, or reduce the accumulation of inhibitory byproducts. While specific detailed studies on this compound metabolic engineering were not extensively detailed in the search results, the principle involves strategies such as streamlining the expression of genes involved in precursor supply and the biosynthesis and export of the target compound. nih.govmdpi.com For example, studies on other antibiotics in Streptomyces have shown that modulating the expression of genes in the pentose (B10789219) phosphate (B84403) pathway and shikimic acid pathway, which provide precursors, can significantly enhance titers. nih.gov Disrupting repressor genes has also been shown to increase the production of certain antibiotics in Streptomyces. google.com
Combinatorial Biosynthesis for Novel Analogues
Combinatorial biosynthesis is a powerful technique used to generate novel analogues of natural products by manipulating the genes involved in their biosynthetic pathways. This can involve swapping modules or domains between related biosynthetic enzymes, introducing genes from other pathways, or modifying existing genes to alter substrate specificity or reaction outcomes. The goal is to create hybrid pathways that produce compounds with altered structures and potentially improved properties. While direct examples of combinatorial biosynthesis specifically applied to this compound were not prominently featured, the technique has been successfully applied to generate derivatives of various other anticancer drugs produced by microorganisms, such as mithramycin and urdamycins, by modifying genes encoding enzymes like methyltransferases and glycosyltransferases. dtic.milnih.gov This demonstrates the potential of this approach for generating novel this compound analogues by manipulating its biosynthetic machinery.
Gene Disruption and Site-Directed Mutagenesis in Producer Strains
Gene disruption and site-directed mutagenesis are fundamental tools for understanding the function of specific genes within a biosynthetic gene cluster and for creating targeted modifications in the producer organism. Gene disruption, often achieved through homologous recombination, involves inactivating a gene to observe the effect on compound production, helping to identify essential genes in the pathway. researchgate.net Site-directed mutagenesis allows for precise changes to the DNA sequence, enabling researchers to alter specific amino acids in an enzyme to study their role in catalysis or protein function, or to modify regulatory elements to influence gene expression. wikipedia.org
Studies on the biosynthesis of related mitomycins in Streptomyces lavendulae have utilized gene disruption and site-directed mutagenesis to characterize key genes. For instance, disruption of mitA, encoding an AHBA synthase, completely blocked the production of Mitomycin C. psu.edunih.govnih.gov Site-directed mutagenesis of a specific residue in MitA (K191A) also abrogated production, which could be restored by supplementing the culture with AHBA, confirming the enzyme's role. psu.edunih.gov Similarly, disruption of mitB, encoding a glycosyltransferase, also resulted in the loss of Mitomycin C synthesis. psu.edunih.govnih.gov These techniques are invaluable for dissecting the complex enzymatic steps involved in this compound biosynthesis and identifying targets for further engineering.
Heterologous Expression of Biosynthetic Genes
Heterologous expression involves transferring the genes responsible for the biosynthesis of a natural product from its native producer into a different host organism. This strategy is employed for several reasons, including overcoming limitations in cultivating the native producer, facilitating genetic manipulation, activating silent biosynthetic gene clusters, and potentially increasing production yields. mdpi.commdpi.comresearchgate.net
While specific examples of heterologous expression of the entire this compound biosynthetic gene cluster were not extensively detailed, the approach is widely used for other complex natural products from actinomycetes. mdpi.commdpi.comresearchgate.net Challenges can include the large size and high GC content of biosynthetic gene clusters, which can make cloning and stable expression difficult in heterologous hosts like E. coli. mdpi.com However, techniques utilizing bacterial artificial chromosomes (BACs) have proven successful for expressing large gene clusters. mdpi.comresearchgate.net Successful heterologous expression allows for the study of biosynthetic pathways in a more tractable host and opens possibilities for combinatorial biosynthesis and pathway engineering. mdpi.commdpi.com
In Vitro Enzymatic Assays and Characterization of Biosynthetic Enzymes
In vitro enzymatic assays are crucial for characterizing the biochemical function of individual enzymes involved in a biosynthetic pathway. By purifying recombinant enzymes and incubating them with proposed substrates and cofactors, researchers can confirm their catalytic activity, determine substrate specificity, and elucidate the reaction mechanism. frontiersin.orgbiorxiv.org
Research on the biosynthesis of related mitomycins has involved the in vitro characterization of key enzymes. For example, studies have focused on enzymes like MitB, an acyl carrier protein (ACP)-dependent glycosyltransferase, and MitE, an acyl ACP synthetase, to understand the early steps of the pathway, including the coupling of aminohydroxybenzoic acid (AHBA) and N-acetylglucosamine (GlcNAc). nih.govacs.org These studies have provided evidence that intermediates in mitomycin biosynthesis are linked to an ACP (MmcB). nih.govacs.org In vitro assays with purified enzymes and synthesized substrates, such as SNAc analogs of ACP-linked intermediates, have been used to demonstrate the enzymatic transfer of GlcNAc. nih.gov Characterization of enzymes like the mitomycin C binding protein (MRD) has also revealed potential quinone reductase activity, suggesting a functional switching from an enzyme to a binding protein in the evolutionary process. pnas.org
Protein-Protein Interaction Analysis in Biosynthetic Pathways
Understanding the interactions between proteins in a biosynthetic pathway can provide insights into the organization and coordination of enzymatic reactions. Many biosynthetic enzymes, particularly those in large multienzyme complexes or those involving carrier proteins like ACPs, function through transient or stable protein-protein interactions. Techniques such as pull-down assays and surface plasmon resonance (SPR) biosensor analysis can be used to detect and characterize these interactions. mdpi.comnih.gov
Studies on the early stages of mitomycin C biosynthesis have investigated protein-protein interactions involving the acyl carrier protein MmcB. Pull-down assays and SPR analysis have demonstrated interactions between MmcB and enzymes like MitB (glycosyltransferase) and MitF (reductase). mdpi.comnih.gov These findings support the hypothesis that these enzymes are MmcB-dependent tailoring enzymes involved in the assembly of the mitosane core. mdpi.com Defining these interactions helps to build a comprehensive model of the biosynthetic machinery.
Genome Mining for Natural Product Discovery
Genome mining is a bioinformatics-driven approach used to identify potential biosynthetic gene clusters (BGCs) for novel natural products within the wealth of available genomic data from microorganisms. This involves searching for genes encoding characteristic enzymes of known biosynthetic pathways, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), or identifying gene clusters based on conserved flanking genes or regulatory elements. dntb.gov.uafrontiersin.orgmdpi.commdpi.com
Large-scale genome sequencing efforts have revealed that many microorganisms possess far more BGCs than the natural products they are known to produce under standard laboratory conditions, suggesting the existence of many "silent" or "cryptic" pathways. mdpi.comfrontiersin.orgmdpi.commdpi.com Genome mining tools and databases, such as antiSMASH and MIBiG, facilitate the identification and analysis of these hidden BGCs. frontiersin.orgmdpi.com This approach can lead to the discovery of novel compounds or new analogues of known natural products by linking identified BGCs to specific chemical structures, although predicting the final product solely from sequence data can be challenging. mdpi.com Genome mining, coupled with heterologous expression and advanced analytical techniques, is a powerful strategy for expanding the repertoire of known natural products, including potential new this compound-like compounds. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
